molecular formula C19H16BrClN2O2 B5355781 N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide

N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide

Cat. No.: B5355781
M. Wt: 419.7 g/mol
InChI Key: MKVMRDISVLAERA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide, also known as BRD0705, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression through the recognition of acetylated lysine residues on histone proteins. BRD4 has been implicated in various cellular processes, including cell cycle progression, apoptosis, and inflammation. Inhibition of BRD4 has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases.

Mechanism of Action

N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and downstream transcriptional regulation. This results in the inhibition of the expression of genes involved in cell proliferation and survival. BRD4 has also been shown to play a role in the regulation of the innate immune response, and this compound has been shown to modulate this response in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in vivo. In addition, this compound has been shown to modulate the expression of genes involved in the regulation of inflammation, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is its specificity for BRD4, which reduces the potential for off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of its bioavailability and pharmacokinetic properties. This can make it challenging to achieve effective concentrations in vivo. In addition, the development of resistance to BRD4 inhibitors has been reported in some cancer cell lines.

Future Directions

Future research on N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide could focus on the development of more potent and selective derivatives, as well as the investigation of combination therapies with other anticancer agents. In addition, the potential role of this compound in the treatment of inflammatory diseases warrants further investigation. Finally, the development of biomarkers for patient selection and monitoring of response to BRD4 inhibitors could help to optimize their clinical use.

Synthesis Methods

N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide can be synthesized through a multistep process involving the coupling of various intermediates. The synthesis of this compound was first reported by researchers at Boehringer Ingelheim in 2011. The method involves the reaction of 4-bromo-1,2-diaminobenzene with 4-chloro-2-fluorobenzaldehyde to form an intermediate, which is then coupled with N-(2-aminoethyl)allylamine to yield the final product.

Scientific Research Applications

N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been extensively studied in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

Properties

IUPAC Name

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2/c1-2-11-22-19(25)17(12-13-3-9-16(21)10-4-13)23-18(24)14-5-7-15(20)8-6-14/h2-10,12H,1,11H2,(H,22,25)(H,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVMRDISVLAERA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.